molecular formula C9H10O4 B14277960 7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one CAS No. 137819-32-0

7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one

Cat. No.: B14277960
CAS No.: 137819-32-0
M. Wt: 182.17 g/mol
InChI Key: GXSDVKUGGGKKPR-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-1,4-dioxaspiro[45]deca-6,9-dien-8-one is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one can be achieved through several methods. One common approach involves the oxidative dimerization of 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol using potassium ferricyanide in an alkaline medium at room temperature . Another method utilizes a Pd-catalyzed decarboxylative strategy, which employs modular vinyl methylene cyclic carbonates and para-quinone methides as reaction partners .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as those with modified hydroxymethyl groups or additional functional groups introduced through substitution reactions.

Scientific Research Applications

7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one involves its interaction with various molecular targets. For example, it has been shown to inhibit the activities of enzymes such as α-amylase and acetylcholinesterase, which are involved in metabolic and neurological processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one is unique due to its specific spiro structure and the presence of a hydroxymethyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

137819-32-0

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

7-(hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C9H10O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h1-2,5,10H,3-4,6H2

InChI Key

GXSDVKUGGGKKPR-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=CC(=O)C(=C2)CO

Origin of Product

United States

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